Anti-malarial Potency: Direct Head-to-Head Comparison with Linderatone and (-)-Methyllinderatin
In a direct comparative study against the chloroquine-resistant Plasmodium falciparum FcB1 strain, 2',6'-Dihydroxy-4'-methoxydihydrochalcone exhibited an IC50 of 12.69 µM. This value places it between the more potent (-)-methyllinderatin (IC50 5.64 µM) and the less potent linderatone (IC50 10.33 µM), all isolated from the same source [1]. This establishes a clear rank-order of activity and quantifies its specific antiplasmodial profile.
| Evidence Dimension | Antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | 12.69 µM |
| Comparator Or Baseline | (-)-Methyllinderatin: 5.64 µM; Linderatone: 10.33 µM |
| Quantified Difference | 2.2-fold less potent than (-)-methyllinderatin; 1.2-fold more potent than linderatone (based on IC50 values) |
| Conditions | In vitro against chloroquine-resistant Plasmodium falciparum FcB1 strain |
Why This Matters
This head-to-head data provides a quantitative basis for selecting 2',6'-Dihydroxy-4'-methoxydihydrochalcone over structurally similar natural products for specific potency requirements in anti-malarial screening campaigns.
- [1] Portet, B., et al. (2007). Activity-guided isolation of antiplasmodial dihydrochalcones and flavanones from Piper hostmannianum var. berbicense. Phytochemistry, 68(9), 1312-1320. View Source
